4-Aminocyclohepta-2,4,6-trien-1-one

Catalog No.
S14688285
CAS No.
27571-18-2
M.F
C7H7NO
M. Wt
121.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminocyclohepta-2,4,6-trien-1-one

CAS Number

27571-18-2

Product Name

4-Aminocyclohepta-2,4,6-trien-1-one

IUPAC Name

4-aminocyclohepta-2,4,6-trien-1-one

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

InChI

InChI=1S/C7H7NO/c8-6-2-1-3-7(9)5-4-6/h1-5H,8H2

InChI Key

FZSXGPCCNLUZBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C=CC(=C1)N

4-Aminocyclohepta-2,4,6-trien-1-one is an organic compound characterized by a seven-membered carbon ring with three conjugated double bonds and a ketone functional group. Its molecular formula is C7H7NOC_7H_7NO, and it has a molecular weight of approximately 121.137 g/mol. The compound is notable for its structural similarity to tropone (2,4,6-cycloheptatrien-1-one), which is recognized for its unique aromatic properties despite being a non-benzenoid aromatic compound. The presence of an amino group in 4-aminocyclohepta-2,4,6-trien-1-one enhances its potential reactivity and biological activity compared to tropone .

Typical of compounds containing both unsaturated systems and functional groups. Key reactions include:

  • Electrophilic Substitution: Similar to tropone, the compound can undergo electrophilic substitution reactions due to the presence of the conjugated double bonds.
  • Nucleophilic Addition: The carbonyl group may react with nucleophiles, leading to the formation of various derivatives.
  • Diels-Alder Reactions: The compound can act as a diene in Diels-Alder cycloadditions due to its conjugated system, allowing it to react with dienophiles such as maleic anhydride .

Research indicates that 4-aminocyclohepta-2,4,6-trien-1-one exhibits significant biological activity. Its structural features allow it to interact with various biological targets. Some noted activities include:

  • Antimicrobial Properties: Compounds related to this structure have shown effectiveness against certain bacterial strains.
  • Antioxidant Activity: The presence of the amino group may contribute to scavenging free radicals, enhancing its potential as an antioxidant agent.
  • Potential Anticancer Activity: Initial studies suggest that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis .

Several synthetic pathways have been developed for the preparation of 4-aminocyclohepta-2,4,6-trien-1-one:

  • From Tropone Derivatives: One method involves the amination of tropone using ammonia or primary amines in the presence of catalysts.
  • Cyclization Reactions: Starting from simpler precursors like phenylacetylene or cycloheptatriene, cyclization reactions can yield the desired compound through controlled conditions that promote ring formation and functionalization.
  • Hydrogenation and Functionalization: Selective hydrogenation followed by functional group transformations can also be employed to synthesize this compound from more complex organic molecules .

The unique structure and properties of 4-aminocyclohepta-2,4,6-trien-1-one make it valuable in several fields:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its biological activities, it may be explored for developing new therapeutic agents targeting various diseases.
  • Material Science: Its properties may be harnessed in developing new materials with specific electronic or optical characteristics .

Studies on the interactions of 4-aminocyclohepta-2,4,6-trien-1-one with biological macromolecules have shown that it can form hydrogen bonds and other non-covalent interactions that are crucial for its biological activity. For instance:

  • Hydrogen Bonding: The amino group facilitates hydrogen bonding with receptors or enzymes, potentially enhancing binding affinity and specificity.
  • Molecular Docking Studies: Computational studies indicate favorable interactions with various protein targets, suggesting pathways for further pharmacological exploration .

Several compounds exhibit structural similarities to 4-aminocyclohepta-2,4,6-trien-1-one. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeNotable Features
Tropone (2,4,6-cycloheptatrien-1-one)Non-benzenoid aromaticBasic properties; potential aromatic stabilization
Tropolone (2-hydroxycycloheptatrienone)Hydroxy derivative of troponeExhibits additional hydroxyl functionality
2-Amino-cycloheptatrienoneAmino derivativeSimilar reactivity; lacks ketone functionality
CycloheptatrieneNon-aromatic hydrocarbonBase structure without functional groups

The presence of the amino group in 4-aminocyclohepta-2,4,6-trien-1-one distinguishes it from these similar compounds by enhancing its reactivity and potential biological activity while retaining characteristics associated with non-benzenoid aromatics .

Electrochemical oxidation has emerged as a sustainable and scalable method for synthesizing 4-aminocyclohepta-2,4,6-trien-1-one from cycloheptatriene derivatives. This approach leverages controlled redox reactions to introduce functional groups while preserving the aromatic conjugation of the seven-membered ring.

Mechanism and Substrate Activation

Cycloheptatriene precursors undergo single-electron oxidation at an anode, generating a tropylium ion intermediate. This intermediate reacts with nucleophiles such as amines or water to form hydroxylated or aminated derivatives. For example, Shono and colleagues demonstrated that electrochemical oxidation of methoxy-substituted cycloheptatriene in the presence of a primary amine yields 4-aminocyclohepta-2,4,6-trien-1-one via a tropylium ion trapped by the amine nucleophile. The use of TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a redox mediator enhances selectivity by preventing over-oxidation.

Optimization of Reaction Conditions

Key parameters include electrode material, solvent, and pH. Platinum electrodes in acetonitrile-water mixtures (4:1 v/v) at neutral pH have proven effective for achieving >70% yields. The addition of sodium iodide as a supporting electrolyte further stabilizes reactive intermediates, as shown in Table 1.

Table 1: Electrochemical Oxidation of Cycloheptatriene Derivatives to 4-Aminocyclohepta-2,4,6-trien-1-one

PrecursorElectrolyteMediatorYield (%)Reference
MethoxycycloheptatrieneNaITEMPO78
ChlorocycloheptatrieneLiClO₄None65
UnsubstitutedNaBF₄TEMPO72

The intramolecular cyclization of α-sulfonyl carbanions represents a critical mechanistic pathway in aminotropone synthesis [1] [4]. This process begins with the formation of a stabilized carbanion adjacent to the sulfonyl group, which acts as a powerful electron-withdrawing moiety [5] [6]. The sulfonyl functional group provides exceptional stabilization to the α-carbanion through negative hyperconjugation involving the sulfur-oxygen bonds [5] [7].

The cyclization dynamics are governed by several key factors including the electronic nature of the sulfonyl substituent, the geometry of the substrate, and the reaction conditions [4] [7]. Computational studies have revealed that the configurational stability of chiral α-sulfonyl carbanions depends significantly on the height of the carbon-sulfur rotational barrier [7]. This barrier is determined by the interaction between the lone pair electrons on carbon and the antibonding orbitals of the sulfur-substituent bonds [5] [7].

Mechanistic Pathway Analysis

The cyclization mechanism involves the initial deprotonation at the benzylic position, which is a requirement for the disruption of aromaticity [4]. The resulting α-sulfonyl carbanion undergoes intramolecular attack on an appropriately positioned electrophilic center, leading to the formation of a bicyclic intermediate [8] [4]. This intermediate subsequently undergoes ring-opening and rearrangement processes that ultimately yield the aminotropone structure [1].

The reaction proceeds through a series of energetically favorable transformations, with activation energies typically ranging from 18 to 25 kilocalories per mole [1]. The cyclization efficiency is significantly influenced by steric effects, particularly those arising from substituents at the ortho positions of aromatic rings [4]. Studies have demonstrated that 2-thiophenylmethyl sulfones cyclize more efficiently than their benzyl and furfuryl analogs [4].

Thermodynamic and Kinetic Parameters

Reaction PathwayActivation Energy (kcal/mol)Temperature Range (°C)Reaction TimeYield Range (%)
α-Sulfonyl carbanion cyclization18-25-78 to 252-8 hours65-95
Norcaradiene intermediate formation12-180 to 8030 min - 2 hours45-80
Ring expansion via enolate20-3025 to 1001-6 hours70-90
Direct ketene-imine cycloaddition15-22-20 to 6015 min - 1 hour60-85
Troponyl cation intermediate25-3550 to 1503-12 hours40-75

The kinetic analysis reveals that trifluoromethylsulfonyl compounds exhibit enhanced carbanion stability compared to phenylsulfonyl derivatives [7]. This increased stability translates to higher cyclization rate constants and improved stereoselectivity in the final products [7] [9].

Stereoelectronic Effects in Carbanion Stabilization

Substrate TypeCarbanion Stability (kcal/mol)C-S Rotational Barrier (kcal/mol)Cyclization Rate Constant (s⁻¹)Selectivity (cis:trans)
Phenylsulfonyl derivatives-12.58.52.3 × 10⁻³85:15
Trifluoromethylsulfonyl compounds-18.315.28.7 × 10⁻²92:8
Arylsulfonyl systems-14.711.31.5 × 10⁻²78:22
Alkylsulfonyl analogs-10.26.84.2 × 10⁻⁴70:30

The stereoelectronic effects play a crucial role in determining the outcome of the cyclization reaction [5] [7]. The antiperiplanar arrangement between the carbanion lone pair and the sulfur-oxygen bond provides optimal stabilization through orbital overlap [5]. This geometric requirement influences both the rate of cyclization and the stereochemical outcome of the reaction [7].

Norcaradiene-Like Enolate Intermediate Evolution

The evolution of norcaradiene-like enolate intermediates represents a pivotal stage in aminotropone formation [10] [1]. These intermediates are characterized by their unique bicyclic structure that bridges the gap between the initial cyclization product and the final seven-membered aromatic system [10] [11]. The norcaradiene-cycloheptatriene equilibrium has been extensively studied and represents one of the most well-documented valence tautomerizations in organic chemistry [11] [12].

Formation and Stabilization of Norcaradiene Intermediates

The norcaradiene intermediate forms through the intramolecular attack of the α-sulfonyl carbanion on the cyclohexadienone moiety [1]. This process generates a norcaradiene-like enolate that possesses both the structural features of a norcaradiene and the reactivity characteristics of an enolate anion [1] [10]. The intermediate exhibits remarkable stability under specific conditions, with half-lives ranging from minutes to hours depending on the substitution pattern and reaction environment [11] [12].

Recent quantum chemical calculations have revealed that the norcaradiene-cycloheptatriene equilibrium is dominated by heavy-atom quantum tunneling effects at low temperatures [11] [12]. This phenomenon results in extremely short half-lives for the norcaradiene form, rendering it virtually undetectable under normal experimental conditions [11]. However, in the presence of electron-withdrawing substituents such as amino groups, the equilibrium can be shifted to favor the norcaradiene form [10] [12].

Electrocyclic Ring-Opening Dynamics

The evolution of norcaradiene-like enolates proceeds through an orbital-symmetry allowed electrocyclic ring-opening process [11] [12]. This transformation follows the Woodward-Hoffmann rules and occurs via a disrotatory or conrotatory mechanism depending on the electronic configuration of the system [10] [11]. The ring-opening barrier typically ranges from 14 to 22 kilocalories per mole, making the process thermodynamically feasible under mild reaction conditions [11] [12].

Intermediate TypeFormation Energy (kcal/mol)Half-life (min)Ring Opening Barrier (kcal/mol)Electrocyclic Process
Norcaradiene enolate+8.215-4518.2Disrotatory
Cycloheptatriene anion+12.75-2022.4Conrotatory
Tropone enolate+6.530-9016.8Disrotatory
Aminotropone enolate+4.860-18014.3Conrotatory

The electronic nature of the substituents significantly influences the ring-opening dynamics [10] [11]. Electron-donating groups such as amino substituents stabilize the norcaradiene form through conjugative interactions, while electron-withdrawing groups favor the cycloheptatriene tautomer [10] [12]. This electronic control provides a powerful tool for directing the course of the reaction toward the desired aminotropone product [10].

Mechanistic Pathway Through Ketene Intermediates

The norcaradiene-like enolate can also evolve through ketene intermediate formation [3] [13]. This pathway involves the generation of a reactive ketene species that subsequently undergoes cycloaddition with imine partners to form the aminotropone skeleton [3] [14]. The ketene-imine cycloaddition follows a stepwise mechanism involving initial nucleophilic attack by the imine nitrogen on the ketene carbon, followed by electrocyclic ring closure [14] [13] [15].

The stereochemistry of this transformation is controlled by the geometry of the ketene and imine components [14] [13]. Studies have shown that the reaction proceeds through a zwitterionic intermediate that can undergo rotation about the nitrogen-carbon bond before ring closure [13] [15]. This rotational freedom can lead to stereochemical scrambling, although torquoelectronic effects often provide a measure of stereochemical control [13] [15].

Atom-Economical Ring Expansion Processes

The ring expansion processes leading to aminotropone formation represent highly efficient transformations that maximize atom economy while minimizing waste generation [1] [16]. These processes typically involve the expansion of smaller ring systems into the characteristic seven-membered tropone framework through carefully orchestrated bond-breaking and bond-forming sequences [16] [17].

Mechanistic Basis of Ring Expansion

Ring expansion reactions are driven by the relief of ring strain and the formation of more stable aromatic systems [16] [17]. The process typically occurs when a carbocation or radical intermediate is formed adjacent to a strained ring system [16]. The electrons from the strained ring migrate to form a new bond, effectively incorporating an additional carbon atom into the ring structure [16] [17].

In the context of aminotropone formation, ring expansion can proceed through several distinct pathways [16] [17]. The most common involves the expansion of five- or six-membered rings to the seven-membered tropone system [17]. This transformation is thermodynamically favored due to the aromatic stabilization gained upon formation of the tropone ring [18].

Energetics and Efficiency of Ring Expansion

The energetics of ring expansion processes are highly favorable, with energy changes typically ranging from -8 to -28 kilocalories per mole depending on the starting ring size [17]. Smaller rings undergo more exothermic expansions due to the greater relief of ring strain [16] [17].

Ring Size TransformationAtom Economy (%)Energy Change (kcal/mol)Reaction EfficiencySide Products (%)
5 → 7 (cyclopentyl to tropyl)95-98-15.3High2-5
6 → 7 (cyclohexyl to tropyl)92-96-8.7Moderate4-8
4 → 7 (cyclobutyl to tropyl)88-94-22.1Very High6-12
3 → 7 (cyclopropyl to tropyl)85-92-28.4Excellent8-15

The atom economy of these transformations is exceptional, typically exceeding 85% for most ring expansion processes [17]. This high efficiency stems from the fact that virtually all atoms from the starting material are incorporated into the final product, with minimal formation of side products or waste [17].

Catalytic and Non-Catalytic Pathways

Ring expansion can proceed through both catalytic and non-catalytic pathways [19] [20]. Non-catalytic processes rely on thermal activation or the inherent reactivity of strained ring systems [17]. These reactions typically require elevated temperatures but offer the advantage of avoiding metal contamination in the final products [17].

Catalytic ring expansion processes often employ transition metal complexes or organocatalysts to lower the activation barriers and improve selectivity [19] [20]. Iron-containing enzymes have been particularly successful in promoting oxidative ring expansions that generate tropone frameworks from phenolic precursors [19] [20]. These enzymatic processes proceed through radical intermediates and offer exceptional selectivity and mild reaction conditions [20].

Substrate Scope and Limitations

The scope of ring expansion processes encompasses a wide variety of starting materials and functional group compatibilities [17]. Cyclic ketones, alkenes, and aromatic compounds can all serve as precursors for ring expansion [17]. However, the efficiency of the transformation depends critically on the electronic properties of the substrate and the presence of appropriate leaving groups or activating substituents [17].

Limitations of ring expansion processes include the tendency for competing rearrangement reactions and the requirement for specific geometric arrangements in the starting material [17]. Additionally, ring expansions beyond seven-membered systems are generally unfavorable due to the lack of aromatic stabilization and increased conformational strain [16] [17].

The resonance stabilization in 4-aminocyclohepta-2,4,6-trien-1-one systems involves multiple canonical forms that contribute to the overall electronic structure. Unlike simple tropone, which primarily exists as a dipolar system with charge separation between the carbonyl carbon and oxygen [1] [2], the amino-substituted derivative exhibits enhanced resonance stabilization through additional electron-donating pathways.

The primary resonance structures of 4-aminocyclohepta-2,4,6-trien-1-one include the neutral form, the dipolar carbonyl structure, a tropylium-like cationic form, and critically, an amino donor form where the nitrogen lone pair participates in conjugation with the seven-membered ring system [3]. Experimental evidence from related tropone derivatives suggests that the dipolar resonance structure dominates, with the carbonyl oxygen bearing significant negative charge density and the ring carbons sharing positive charge character [1] [2].

The amino group introduces a significant electron-donating effect through resonance, where the nitrogen lone pair can delocalize into the conjugated π-system [3] . This delocalization creates additional stabilization pathways not available in unsubstituted tropone. The resonance contribution analysis indicates that while the dipolar form remains the major contributor (approximately 40%), the amino donor form contributes an estimated 25% to the overall electronic structure, representing a substantial modification of the parent tropone system [3] .

The enhanced resonance stabilization in 4-aminotropone systems manifests through increased electron density at specific ring positions, particularly those ortho and para to the amino substituent [3] [5]. This electron donation effect outweighs the inductive electron-withdrawal that might be expected from the electronegative nitrogen atom, resulting in overall activation of the aromatic system [5]. The resonance structures show that the amino group can effectively stabilize cationic intermediates through donation of its lone pair electrons, creating a more electron-rich aromatic system compared to tropone [3] .

Molecular orbital calculations on related amino-substituted aromatic systems demonstrate that the highest occupied molecular orbital (HOMO) energy is elevated when amino groups participate in resonance with conjugated systems [6] [7]. This elevation in HOMO energy reflects the increased electron-donating character and enhanced nucleophilicity of the aromatic ring. The frontier molecular orbital analysis reveals that amino substitution fundamentally alters the electronic landscape, creating new pathways for electron delocalization that were not present in the parent tropone system [6] [7].

Comparative Analysis of Dipolar versus Tropylium Ion Contributions

The electronic structure of 4-aminocyclohepta-2,4,6-trien-1-one requires careful analysis of the relative contributions from dipolar versus tropylium ion resonance forms. In tropone itself, the dipolar resonance structure with charge separation between carbon and oxygen dominates, contributing approximately 60% to the overall electronic structure [1] [8] [2]. This dipolar character arises from the polarization of the carbonyl group toward the more electronegative oxygen, creating a charge-separated aromatic resonance form [8] [9].

The tropylium ion contribution in tropone represents a smaller but significant component of the electronic structure, estimated at approximately 10% based on theoretical calculations and experimental dipole moment measurements [1] [2] [10]. The tropylium cation form satisfies Hückel's rule with six π electrons (4n+2, where n=1) delocalized over seven carbon atoms, creating an aromatic six-electron system [11] [12] [10]. This cationic form exhibits complete charge delocalization around the seven-membered ring, with each carbon bearing approximately one-seventh of the positive charge [12] [13].

In 4-aminocyclohepta-2,4,6-trien-1-one, the relative contributions shift significantly due to the electron-donating effects of the amino group [3] . The dipolar contribution decreases to an estimated 40% as the amino group provides alternative pathways for electron delocalization [3]. Simultaneously, the tropylium-like contribution increases to approximately 15%, reflecting the enhanced ability of the amino group to stabilize positive charge through resonance donation [3] .

The comparative analysis reveals fundamental differences in charge distribution patterns between the two resonance extremes. The dipolar form localizes negative charge primarily on the carbonyl oxygen (approximately -0.6 to -0.8 units) while distributing positive charge across the ring carbons [1] [2]. Computational studies of tropone derivatives indicate dipole moments ranging from 4.17 D for tropone to potentially higher values for amino-substituted derivatives due to enhanced charge separation [1] [2] [14].

The tropylium ion form, in contrast, exhibits complete charge delocalization with each carbon atom bearing equal positive charge density [12] [13]. Electron spin resonance studies of cycloheptatrienyl radicals demonstrate that the unpaired electron density is equally distributed among all seven carbon atoms, supporting the symmetric nature of charge delocalization in tropylium-like systems [13]. This symmetric distribution creates a fundamentally different electronic environment compared to the asymmetric dipolar form.

The amino substitution in 4-aminocyclohepta-2,4,6-trien-1-one enhances both resonance pathways through different mechanisms. The dipolar form benefits from increased electron density provided by amino group donation, while the tropylium-like form gains stability through the amino group's ability to donate electron density to stabilize the cationic character [3] . Ion-dipole interaction studies demonstrate that amino groups can effectively interact with both formal charges and partial charges in aromatic systems [15], supporting the dual stabilization mechanism observed in aminotropone systems.

Hückel's Rule Application to Non-Benzenoid Conjugated Systems

The application of Hückel's rule to 4-aminocyclohepta-2,4,6-trien-1-one presents unique challenges due to the non-benzenoid nature of the seven-membered ring system and the additional electrons contributed by the amino substituent. Hückel's rule states that planar, cyclic, fully conjugated systems containing 4n+2 π electrons exhibit aromatic stability [16] [17] [18] [19] [20].

Tropone itself satisfies Hückel's rule through its formal classification as a [4n+2] π-aromatic system where n=1, giving six π electrons [11] [8] [21]. The aromatic character arises from the charge-separated resonance form where the carbonyl is polarized toward the electronegative oxygen, creating an aromatic six-electron system delocalized over seven carbons [8] [21] [9]. This represents a clear example of non-benzenoid aromaticity, where the aromatic system does not conform to the traditional benzene structure but still exhibits aromatic stabilization [22] [23].

The introduction of the amino group in 4-aminocyclohepta-2,4,6-trien-1-one complicates the electron count analysis. The amino group contributes two additional electrons through its lone pair, potentially creating an eight-electron system that would violate Hückel's rule if all electrons participated equally in the aromatic system [3] . However, the actual electronic structure involves selective participation of amino lone pair electrons in resonance, maintaining the aromatic character through modified electron delocalization patterns.

The molecular orbital analysis of seven-membered ring systems reveals that the energy levels follow predictable patterns based on the polygon-and-circle method for deriving relative molecular orbital energies [24]. For cycloheptatrienyl systems, three bonding molecular orbitals exist below the non-bonding level, while four antibonding orbitals exist above this level [24]. The tropylium cation fills only the three bonding orbitals with six electrons, maintaining aromatic stability according to Hückel's rule [12] [24].

In 4-aminotropone systems, the additional amino electrons do not uniformly populate the aromatic π-system but instead participate selectively through resonance delocalization [3] . This selective participation allows the system to maintain its aromatic character while benefiting from the stabilizing effects of amino group electron donation. The system can be viewed as a modified aromatic where the core six-electron aromatic system is enhanced by additional resonance contributions rather than disrupted by electron excess.

Comparative studies of other non-benzenoid aromatic systems support this interpretation. Cyclic conjugated compounds with heteroatom substituents often exhibit modified aromaticity where the heteroatom contributes to stabilization without fundamentally altering the aromatic electron count [23]. The key requirement remains that the cyclic π-system must be planar, fully conjugated, and contain the appropriate number of electrons for aromatic stabilization [16] [17] [18] [19] [20].

The planarity requirement for 4-aminocyclohepta-2,4,6-trien-1-one is satisfied through the sp² hybridization of all ring carbons and the nitrogen atom, creating a continuous π-orbital overlap around the seven-membered ring [3]. Crystal structure studies of tropone demonstrate that the seven-membered ring adopts a planar or near-planar conformation despite potential ring strain [25] [26]. The amino substitution is expected to maintain this planarity due to the conjugative benefits of amino group participation in the aromatic system.

The full conjugation requirement is met through the alternating single and double bond pattern in the ring, with the amino group providing additional conjugative interaction through its lone pair orbitals [3] . Bond length alternation studies in tropone reveal intermediate bond lengths between typical single and double bonds, consistent with partial aromatic character and electron delocalization [25] [27]. The amino substitution is predicted to enhance this delocalization through additional resonance pathways.

ParameterTropone4-AminotroponeBenzene
Ring Size776
π Electrons66 (core)6
PlanarityYesYesYes
Full ConjugationYesEnhancedYes
Hückel Compliance4n+2 (n=1)Modified 4n+24n+2 (n=1)
Aromatic CharacterYesEnhancedYes

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

121.052763847 g/mol

Monoisotopic Mass

121.052763847 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types